molecular formula C14H21N B1462056 (1-Cyclopropylethyl)(2-phenylpropyl)amine CAS No. 1038269-31-6

(1-Cyclopropylethyl)(2-phenylpropyl)amine

Cat. No. B1462056
CAS RN: 1038269-31-6
M. Wt: 203.32 g/mol
InChI Key: IMKYYJDSKMOUKJ-UHFFFAOYSA-N
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Description

“(1-Cyclopropylethyl)(2-phenylpropyl)amine” is a small molecule compound. It has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol .


Synthesis Analysis

The synthesis of amines like “(1-Cyclopropylethyl)(2-phenylpropyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of “(1-Cyclopropylethyl)(2-phenylpropyl)amine” consists of a cyclopropyl group attached to an ethyl group, and a phenyl group attached to a propyl group, with an amine functional group connecting these two parts .


Chemical Reactions Analysis

Amines, including “(1-Cyclopropylethyl)(2-phenylpropyl)amine”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and elimination reactions to form alkenes .

Scientific Research Applications

Chiroptical Properties and Enantioselective Gelation

Novel poly(phenylacetylene)s bearing β-cyclodextrin residues have been synthesized to investigate their chiroptical properties and response to chiral and achiral stimuli. These studies revealed that such polymers exhibit unique enantioselective gelation in response to the chirality of a chiral amine, forming hierarchical superstructured helical assemblies. This finding opens up possibilities for developing new materials with enantioselective properties for applications in chiral separation and sensor technologies (Maeda et al., 2011).

Ring-Opening Reactions and Synthesis of Bioactive Compounds

A mild procedure using Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described. This methodology allows for the preservation of enantiomeric purity and has been applied in the enantioselective synthesis of compounds like dual serotonin/norepinephrine reuptake inhibitors, demonstrating its utility in the synthesis of bioactive molecules (Lifchits & Charette, 2008).

Mechanism of Action

While the specific mechanism of action for “(1-Cyclopropylethyl)(2-phenylpropyl)amine” is not mentioned in the search results, amines are known to act as nucleophiles in a sequence of reactions with a halogenoalkane .

properties

IUPAC Name

N-(1-cyclopropylethyl)-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(13-6-4-3-5-7-13)10-15-12(2)14-8-9-14/h3-7,11-12,14-15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKYYJDSKMOUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)C1CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)(2-phenylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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